molecular formula C7H8F2N2O B1430396 [5-(Difluoromethoxy)pyridin-2-yl]methanamine CAS No. 1206978-02-0

[5-(Difluoromethoxy)pyridin-2-yl]methanamine

Cat. No.: B1430396
CAS No.: 1206978-02-0
M. Wt: 174.15 g/mol
InChI Key: WZAVUAHOHZANGQ-UHFFFAOYSA-N
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Description

[5-(Difluoromethoxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethyl ether in the presence of a base, followed by the reduction of the resulting intermediate to obtain the desired compound .

Industrial Production Methods: Industrial production methods for [5-(Difluoromethoxy)pyridin-2-yl]methanamine are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyridine ring or the difluoromethoxy group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, [5-(Difluoromethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of pharmaceuticals due to its ability to interact with biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs.

Industry: In the industrial sector, the compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [5-(Difluoromethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy group and the methanamine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    [5-(Methoxy)pyridin-2-yl]methanamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    [5-(Trifluoromethoxy)pyridin-2-yl]methanamine: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

    [5-(Chloromethoxy)pyridin-2-yl]methanamine: Features a chloromethoxy group, leading to different reactivity and applications.

Uniqueness: The presence of the difluoromethoxy group in [5-(Difluoromethoxy)pyridin-2-yl]methanamine imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

[5-(difluoromethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)11-4-6/h1-2,4,7H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAVUAHOHZANGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206978-02-0
Record name [5-(difluoromethoxy)pyridin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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